molecular formula C13H11ClN4O2 B1421274 Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate CAS No. 1150164-00-3

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

Cat. No. B1421274
CAS RN: 1150164-00-3
M. Wt: 290.7 g/mol
InChI Key: OVIRUUMOFNGZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyrazole-bearing compounds, including “Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate”, are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate: has been identified as a compound with significant potential in treating tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, including this one, have shown potent antileishmanial and antimalarial activities. In particular, hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . The results indicated that these compounds could serve as pharmacophores for developing safe and effective antileishmanial and antimalarial agents .

Synthesis of Pyrazole Derivatives

The compound serves as a precursor in the synthesis of various pyrazole derivatives. A one-pot multicomponent protocol has been developed for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst in water. This method yields a high percentage of the desired pyrazole derivatives, which are valuable in pharmaceutical applications .

Biological Activity Scaffolds

Due to its structural features, Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a key scaffold in the development of biologically active compounds. These scaffolds are utilized for their analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor properties. They also exhibit appreciable anti-hypertensive activity in vivo and have been reported to interact with human cannabinoid receptors .

Molecular Docking Studies

The compound is used in molecular docking studies to understand its interaction with biological targets. For instance, molecular docking studies have justified the antileishmanial activity of pyrazole derivatives by analyzing their interaction with Lm-PTR1 , a protein associated with the disease-causing parasite .

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

ethyl 5-amino-1-(2-chlorophenyl)-4-cyanopyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIRUUMOFNGZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674836
Record name Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

CAS RN

1150164-00-3
Record name Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.